Synthesis and characterization of potassium chloromethyltrifluoroborate
Synthesis and characterization of potassium chloromethyltrifluoroborate
An In-Depth Technical Guide to the Synthesis and Characterization of Potassium Chloromethyltrifluoroborate
Abstract
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic reagents in modern organic synthesis, prized for their enhanced stability and ease of handling compared to traditional boronic acids.[1][2] This guide provides a comprehensive technical overview of potassium chloromethyltrifluoroborate (ClCH₂BF₃K), a versatile synthetic building block. We will detail a robust synthetic protocol, explore the critical characterization techniques required to verify its structure and purity, and discuss its applications as a precursor for a diverse array of functionalized organotrifluoroborates used in carbon-carbon and carbon-heteroatom bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this valuable reagent.
Introduction: The Ascendancy of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a pillar of contemporary synthetic chemistry, enabling the efficient construction of C-C bonds.[1] Historically, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent limitations, including instability towards air and moisture and a propensity for protodeboronation, often complicate their storage, handling, and stoichiometric control in reactions.[1]
Potassium organotrifluoroborates have been developed as a highly effective solution to these challenges. These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, permitting indefinite storage without special precautions.[1][3][4] This stability simplifies experimental setup and often allows for the use of near-stoichiometric quantities of the reagent, enhancing the atom economy of the reaction.[1]
Among this class, potassium halomethyltrifluoroborates (XCH₂BF₃K) are particularly valuable as they serve as key intermediates.[3][5] Through nucleophilic substitution of the halide, they provide access to a vast library of novel, functionalized organotrifluoroborates that are otherwise difficult to synthesize.[4][6] This guide focuses specifically on potassium chloromethyltrifluoroborate, a foundational reagent in this family.
Synthesis of Potassium Chloromethyltrifluoroborate
While the syntheses of potassium bromo- and iodomethyltrifluoroborates are well-documented[3][4][7], the preparation of the chloro-analogue follows a similar and logical pathway. The core strategy involves the in situ generation of a chloromethyl carbanion equivalent, which is then trapped with an electrophilic trialkyl borate. The resulting boronate intermediate is subsequently converted to the stable trifluoroborate salt using potassium hydrogen fluoride (KHF₂).
Causality of Experimental Design
The chosen synthetic route is dictated by the need to control the reactivity of the organometallic intermediates.
-
Low Temperature (-78 °C): The initial reaction is conducted at -78 °C. This is critical because organolithium reagents like n-butyllithium (n-BuLi) are highly reactive and unstable at higher temperatures. The low temperature prevents premature decomposition of the reagent and minimizes side reactions, such as the elimination of lithium chloride from the chloromethyl lithium intermediate.
-
In Situ Generation: The chloromethyl carbanion is generated in situ from dichloromethane and n-BuLi. This avoids the isolation of the highly unstable and pyrophoric chloromethyl lithium.
-
Trialkyl Borate: Triisopropyl borate is used as the boron electrophile. The bulky isopropyl groups help to moderate the reactivity of the borate and the resulting boronate ester.
-
Potassium Hydrogen Fluoride (KHF₂): KHF₂ serves as a convenient, solid source of fluoride for converting the boronate ester to the trifluoroborate.[2] It is safer and easier to handle than gaseous or aqueous hydrogen fluoride. The reaction drives to the stable, often crystalline, tetracoordinate boron salt.[2]
Proposed Synthetic Workflow
The diagram below illustrates the key steps in the synthesis of potassium chloromethyltrifluoroborate.
Caption: Synthetic workflow for potassium chloromethyltrifluoroborate.
Detailed Experimental Protocol
This protocol is adapted from analogous procedures for bromo- and iodomethyltrifluoroborates.[3][4]
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF) and dichloromethane. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Carbanion Formation: Slowly add n-BuLi (e.g., 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Borate Addition: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Fluorination: Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a saturated aqueous solution of KHF₂. Add the KHF₂ solution to the reaction mixture in one portion.
-
Isolation: Stir the resulting suspension vigorously for 1 hour at room temperature. Remove the solvents under reduced pressure.
-
Purification: Wash the resulting solid residue with cold acetone to remove organic impurities, followed by hot acetone to isolate the product. Dry the final white, crystalline solid under high vacuum to yield potassium chloromethyltrifluoroborate.
Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized potassium chloromethyltrifluoroborate.
Physical and Chemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | CH₂BClF₃K | PubChem[8] |
| Molecular Weight | 156.38 g/mol | PubChem, Frontier Specialty Chemicals[8][9] |
| IUPAC Name | potassium;chloromethyl(trifluoro)boranuide | PubChem[8] |
| CAS Number | 1279123-64-6 | Frontier Specialty Chemicals[9] |
| Appearance | White crystalline solid | General knowledge of organotrifluoroborates |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates.[10]
-
¹H NMR: A sharp singlet is expected for the two equivalent protons of the chloromethyl (Cl-CH₂ -B) group. The chemical shift will be influenced by the adjacent electronegative chlorine atom and the BF₃K moiety.
-
¹³C NMR: A single resonance is expected for the carbon of the chloromethyl (C H₂) group. The signal may appear broad due to coupling with the quadrupolar boron nucleus.[11]
-
¹⁹F NMR: The three equivalent fluorine atoms will give rise to a sharp signal. Due to the high sensitivity of the ¹⁹F nucleus, this is an excellent technique for analyzing potassium organotrifluoroborates.[10] The chemical shifts for these compounds typically fall in the range of -129 to -141 ppm.[11]
-
¹¹B NMR: The boron nucleus is expected to show a quartet due to coupling with the three attached fluorine atoms (¹JB-F). This provides direct evidence of the BF₃ group's integrity.[10][11]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by identifying the mass of the [CH₂BClF₃]⁻ anion.
| Technique | Expected Observation |
| ¹H NMR (DMSO-d₆) | Singlet for the CH₂ group. |
| ¹³C NMR (DMSO-d₆) | Single, potentially broad resonance for the CH₂ carbon. |
| ¹⁹F NMR | Sharp signal characteristic of the -BF₃⁻ group. |
| ¹¹B NMR | Quartet (due to ¹JB-F coupling). |
| HRMS (ESI-) | Accurate mass measurement of the [M-K]⁻ anion. |
Applications in Organic Synthesis
The primary utility of potassium chloromethyltrifluoroborate stems from its role as a versatile electrophilic substrate for Sₙ2 reactions. The chloromethyl group is readily displaced by a wide range of nucleophiles, providing a powerful and direct route to novel, functionalized organotrifluoroborates.[3][4]
This two-step sequence—nucleophilic substitution followed by a Suzuki-Miyaura cross-coupling—enables unique synthetic disconnections.
Caption: Application of ClCH₂BF₃K as a synthetic intermediate.
Examples of Transformations:
-
Alkoxymethyltrifluoroborates: Reaction with various alkoxides (RO⁻) yields potassium alkoxymethyltrifluoroborates, which can be coupled with aryl chlorides to form benzyl ethers.[12]
-
Aminomethyltrifluoroborates: Displacement with secondary amines provides N,N-dialkylaminomethyltrifluoroborates, which are effective partners in coupling reactions to produce benzylic amines.[13]
-
Imidomethyltrifluoroborates: Nucleophiles like potassium phthalimide react to form potassium phthalimidomethyltrifluoroborate, a precursor for aminomethylation of aromatic substrates.[14]
-
Azidomethyltrifluoroborates: Substitution with sodium azide yields the azidomethyltrifluoroborate, a versatile intermediate for "click chemistry" reactions.[15]
Conclusion
Potassium chloromethyltrifluoroborate is a stable, easily handled, and synthetically valuable reagent. Its preparation, analogous to other halomethyltrifluoroborates, is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. Its true power lies in its ability to serve as a versatile platform for generating a multitude of functionalized organotrifluoroborates via nucleophilic substitution. This two-step synthetic strategy, culminating in a Suzuki-Miyaura cross-coupling, provides chemists with a powerful tool for forging complex molecular architectures, making it an indispensable reagent in modern drug discovery and materials science.
References
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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da Silva, F. de A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health - National Center for Biotechnology Information. [Link]
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Molander, G. A., & Vincelette, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health - National Center for Biotechnology Information. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN OXIDATION TO 1-NAPHTHOL. Organic Syntheses, 89, 323. [Link]
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Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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da Silva, F. de A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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